molecular formula C17H19BrN2O3S2 B15035327 2-(dimethylamino)ethyl 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

2-(dimethylamino)ethyl 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B15035327
M. Wt: 443.4 g/mol
InChI Key: VHGWZOGCWPNMEG-KAMYIIQDSA-N
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Description

2-(Dimethylamino)ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a bromophenyl group, and a dimethylaminoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a bromophenyl aldehyde with a thiazolidinone precursor under acidic conditions to form the thiazolidinone ring.

    Esterification: The thiazolidinone intermediate is then esterified with 2-(dimethylamino)ethyl alcohol in the presence of a strong acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

2-(Dimethylamino)ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
  • 2-(Dimethylamino)ethyl 3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Uniqueness

2-(Dimethylamino)ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19BrN2O3S2

Molecular Weight

443.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H19BrN2O3S2/c1-19(2)8-9-23-15(21)6-7-20-16(22)14(25-17(20)24)11-12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3/b14-11-

InChI Key

VHGWZOGCWPNMEG-KAMYIIQDSA-N

Isomeric SMILES

CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S

Canonical SMILES

CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S

Origin of Product

United States

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